[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester
CAS No.: 1353987-19-5
Cat. No.: VC8234324
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353987-19-5 |
|---|---|
| Molecular Formula | C15H29N3O3 |
| Molecular Weight | 299.41 g/mol |
| IUPAC Name | tert-butyl N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]-N-ethylcarbamate |
| Standard InChI | InChI=1S/C15H29N3O3/c1-5-17(14(20)21-15(2,3)4)10-12-7-6-8-18(11-12)13(19)9-16/h12H,5-11,16H2,1-4H3 |
| Standard InChI Key | SMOIGOVICNSBOJ-UHFFFAOYSA-N |
| SMILES | CCN(CC1CCCN(C1)C(=O)CN)C(=O)OC(C)(C)C |
| Canonical SMILES | CCN(CC1CCCN(C1)C(=O)CN)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Molecular Properties
Molecular Characteristics
The compound’s molecular formula is C₁₅H₂₉N₃O₃, with a molecular weight of 299.41 g/mol. Its IUPAC name, tert-butyl N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]-N-ethylcarbamate, reflects the tert-butyl carbamate group attached to a piperidine ring substituted at the 3-position with a 2-aminoacetyl moiety. Key structural features include:
-
A piperidine ring providing conformational rigidity.
-
A tert-butyl carbamate (Boc) group offering steric protection for the amine.
-
A 2-aminoacetyl substituent enabling hydrogen bonding and nucleophilic reactivity.
| Property | Value/Description |
|---|---|
| CAS Number | 1353987-19-5 |
| Molecular Formula | C₁₅H₂₉N₃O₃ |
| Molecular Weight | 299.41 g/mol |
| IUPAC Name | tert-butyl N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]-N-ethylcarbamate |
| Key Functional Groups | Carbamate, piperidine, amide, amine |
The Boc group enhances stability during synthetic processes, while the aminoacetyl side chain facilitates interactions with biological targets.
Synthesis and Optimization Strategies
Multi-Step Synthetic Routes
Synthesis typically involves sequential protection, amidation, and carbamation reactions:
-
Piperidine Functionalization: The piperidine nitrogen is Boc-protected using tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in dichloromethane).
-
Side Chain Introduction: A 2-aminoacetyl group is introduced via nucleophilic acyl substitution, employing bromoacetyl bromide or similar reagents.
-
Carbamate Formation: Ethyl carbamate is installed through reaction with ethyl chloroformate, followed by purification via flash chromatography.
Optimization Challenges:
-
Yield Enhancement: Reaction temperatures >40°C risk Boc group cleavage, necessitating strict thermal control.
-
Stereochemical Control: Racemization at the piperidine 3-position is mitigated using chiral auxiliaries or asymmetric catalysis.
Biological Activity and Mechanistic Insights
Receptor Modulation
Molecular docking studies suggest affinity for G protein-coupled receptors (GPCRs), particularly serotonin (5-HT₃) and dopamine receptors, due to structural similarity to known ligands. The aminoacetyl group may stabilize receptor-ligand interactions via hydrogen bonding with aspartate residues.
Applications in Medicinal Chemistry
Intermediate in Drug Development
As a Boc-protected amine, this compound serves as a precursor in synthesizing:
-
CNS-Targeting Agents: Piperidine derivatives are explored for antipsychotic and antidepressant activity.
-
Protease Inhibitors: Carbamates are pivotal in designing antiviral and anticancer therapeutics.
Case Study: Analogues with 4-position substitutions show 3-fold higher AChE inhibition than the 3-ylmethyl variant, highlighting the impact of regiochemistry on bioactivity.
Comparative Analysis with Structural Analogues
| Compound | Substitution Position | Bioactivity (IC₅₀) | Key Application |
|---|---|---|---|
| 3-ylmethyl (Target Compound) | Piperidine-3 | 45 μM (AChE) | CNS drug intermediates |
| [2-ylmethyl Derivative] | Piperidine-2 | 28 μM (AChE) | Neuroprotective agents |
| 4-ylmethyl Analogues | Piperidine-4 | 15 μM (AChE) | Anticancer candidates |
The 3-ylmethyl derivative’s reduced enzymatic inhibition compared to 2- and 4-position isomers underscores the role of steric accessibility in target engagement.
Future Research Directions
-
Metabolic Profiling: Investigate hepatic clearance pathways to optimize pharmacokinetics.
-
Targeted Delivery Systems: Develop nanoparticle formulations to enhance blood-brain barrier penetration.
-
Toxicological Screening: Assess genotoxicity and off-target effects in primary cell models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume